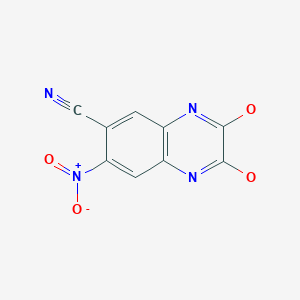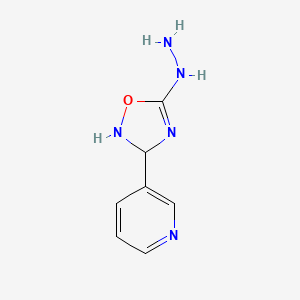
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-methoxypyridin-3-yl)ethan-1-one. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. The final product is then purified using recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .
Scientific Research Applications
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-methylpyridin-3-yl)ethan-1-one hydrobromide: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide: Similar structure but with a methyl group at the 4-position of the pyridine ring.
Uniqueness
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is unique due to the presence of the methoxy group at the 2-position of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H9Br2NO2 |
|---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
2-bromo-1-(2-methoxypyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H |
InChI Key |
ALYKYHFFTUISBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)


![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)



![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)





